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molecular formula C5H5BFNO2 B1333835 2-Fluoropyridine-5-boronic acid CAS No. 351019-18-6

2-Fluoropyridine-5-boronic acid

Cat. No. B1333835
M. Wt: 140.91 g/mol
InChI Key: OJBYZWHAPXIJID-UHFFFAOYSA-N
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Patent
US07935697B2

Procedure details

To stirred and cooled (dry ice-acetone bath) anhydrous [TBME] (620 mL; in a 3 L three-necked round-bottomed flask equipped with mechanical stirrer, temperature probe with adapter, and nitrogen inlet) was added (via syringe) 2 M BuLi (352 mL, 0.704 mol, 1.2 eq). To this rapidly stirred and cooled (<−75° C.) mixture was added a solution of 3 (102.2 g, 0.581 mol) in anhydrous TBME (100 mL) over a period of 13 min during which time the internal temperature rose to −62° C. The reaction was stirred for another 45 min (the temperature was maintained between −62° C. and −80° C.), followed by the rapid and sequential addition of four portions of triisopropylborate (total of 180 g, 0.957 mol, 1.65 eq). At the end of the addition the internal temperature had risen to −33° C. After stirring an additional 45 min over the cold bath (internal temperature lowered from −33° C. to −65° C.), the cold bath was removed and the stirred mixture on its own rose to −22° C. over a period of 50 min. After warming (via water bath) to 6° C. over a period of 15 min, the stirred reaction mixture was placed in an ice-water bath and then quenched under nitrogen with a cooled solution of NaOH (160 g) in water (500 mL). Once the addition was complete, the internal temperature was 20° C. This mixture was stirred at room temperature for 1.5 h. The aqueous layer was removed, neutralized to pH 7 with ˜350 mL concentrated HCl, and then extracted with EtOAc (3×1 L). Because the pH was now 8-9, the aqueous layer was adjusted to pH 7 using ˜15 mL concentrated HCl and extracted further (2×1 L) with ethyl acetate. The combined EtOAc extracts were dried (Na2SO4), filtered, and concentrated to a volume of ˜150 mL. With swirling of the concentrate, heptane was added in portions (total volume of 300 mL) resulting in the precipitation/crystallization of the product. Filtration, washing of the solid with heptane (100 mL, 300 mL, then another 300 mL), and air drying gave the title product as an off-white solid (68.6 g, yield of 79-90%*; LC purity of 96.4%, NMR showed an estimated 5.5% w/w of heptane), which was used successfully without further purification. LC/MS showed it to be a mixture of the two following entities, the intensity of the higher molecular weight entity being major (*Note: yield of reaction is 79% if the boronic acid is assumed to be the only constituent and is 90% if it is assumed that the cyclic borate is the only constituent):
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
352 mL
Type
reactant
Reaction Step Two
Name
Quantity
102.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
C(=O)=O.CC(C)=O.[Li]CCCC.Br[C:14]1[CH:15]=[CH:16][C:17]([F:20])=[N:18][CH:19]=1.C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C>CC(OC)(C)C>[F:20][C:17]1[N:18]=[CH:19][C:14]([B:25]([OH:26])[OH:24])=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
352 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
102.2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Four
Name
Quantity
180 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Stirring
Type
CUSTOM
Details
To stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
To this rapidly stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled (<−75° C.) mixture
CUSTOM
Type
CUSTOM
Details
rose to −62° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for another 45 min (the temperature
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between −62° C. and −80° C.),
ADDITION
Type
ADDITION
Details
At the end of the addition the internal temperature
CUSTOM
Type
CUSTOM
Details
had risen to −33° C
STIRRING
Type
STIRRING
Details
After stirring an additional 45 min over the cold bath (internal temperature lowered from −33° C. to −65° C.)
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
was placed in an ice-water bath
CUSTOM
Type
CUSTOM
Details
quenched under nitrogen with a cooled solution of NaOH (160 g) in water (500 mL)
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
was 20° C
STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted further (2×1 L) with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of ˜150 mL
ADDITION
Type
ADDITION
Details
was added in portions (total volume of 300 mL)
CUSTOM
Type
CUSTOM
Details
resulting in the precipitation/crystallization of the product
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing of the solid with heptane (100 mL, 300 mL
CUSTOM
Type
CUSTOM
Details
another 300 mL), and air drying

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
FC1=CC=C(C=N1)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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